3-(4-Methoxybenzoyl)-1-phenyl-1H-pyrazole-4,5-dione
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Overview
Description
3-(4-Methoxybenzoyl)-1-phenyl-1H-pyrazole-4,5-dione is an organic compound characterized by the presence of a methoxybenzoyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzoyl)-1-phenyl-1H-pyrazole-4,5-dione typically involves the reaction of 4-methoxybenzoyl chloride with 1-phenyl-1H-pyrazole-4,5-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzoyl)-1-phenyl-1H-pyrazole-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-Methoxybenzoyl)-1-phenyl-1H-pyrazole-4,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzoyl)-1-phenyl-1H-pyrazole-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxybenzoyl)-1-pentylindole: A synthetic indole-derived compound with similar structural features.
4-Methoxybenzoic acid: A simpler compound with a methoxybenzoyl group.
Ethyl 3-(4-methoxybenzoyl)propionate: Another compound with a methoxybenzoyl group but different functional groups .
Uniqueness
3-(4-Methoxybenzoyl)-1-phenyl-1H-pyrazole-4,5-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features allow it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
147670-95-9 |
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Molecular Formula |
C17H12N2O4 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
5-(4-methoxybenzoyl)-2-phenylpyrazole-3,4-dione |
InChI |
InChI=1S/C17H12N2O4/c1-23-13-9-7-11(8-10-13)15(20)14-16(21)17(22)19(18-14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
NTKQGVXQLGBCPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=NN(C(=O)C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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